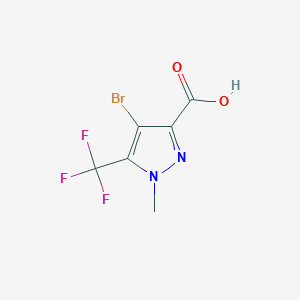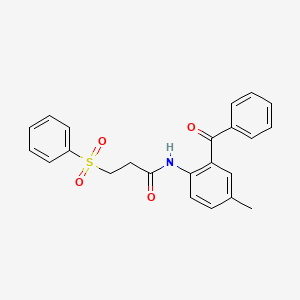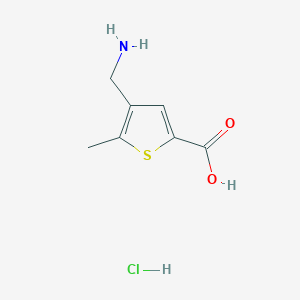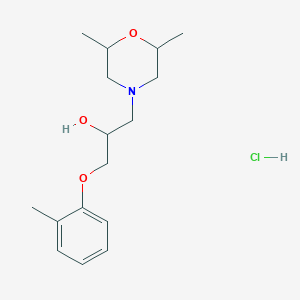
1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOT is a chiral molecule that possesses a tertiary amine, an ether, and an alcohol functional group, making it a versatile molecule for various applications.
Scientific Research Applications
Conformational Analysis in Crystal Structures
The conformational behavior of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including their hydrochloride forms, was studied through X-ray diffraction analysis. These studies contribute to the understanding of molecular conformations in different environments, such as crystal structures versus solution states. Structural analysis revealed diverse conformations, including unusual antiperiplanar arrangements and hydrogen-bonded chains and rings, demonstrating the importance of these analyses in designing compounds with specific physical and chemical properties (Nitek et al., 2020).
Synthesis and Application in Corrosion Inhibition
Research on the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, has shown their application in corrosion inhibition. These compounds, by forming a protective layer on metal surfaces, demonstrate potential as anodic inhibitors, highlighting their importance in protecting carbon steel from corrosion. The electrochemical performance of these compounds was studied, showing the effect of concentration on inhibition efficiency (Gao et al., 2007).
Potential in Drug Discovery and Pharmacology
The structural features of compounds related to "1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride" have been explored in the context of beta-adrenoceptor blocking agents. Such research demonstrates the potential of these compounds in developing cardioselective beta-blockers, which are crucial in treating cardiovascular diseases. The affinity of these compounds to beta-1 and beta-2 adrenoceptors was assessed, contributing valuable insights into their pharmacological applications (Rzeszotarski et al., 1979).
Material Science and Surface Chemistry
Investigations into the synthesis and biological activity of specific propan-2-ol derivatives have revealed their potential in material science and surface chemistry, particularly in anticonvulsive and n-cholinolytic activities. These studies underscore the versatility of these compounds in creating materials with specific biological properties (Aghekyan et al., 2017).
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-12-6-4-5-7-16(12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUIXNQENIFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)
![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)

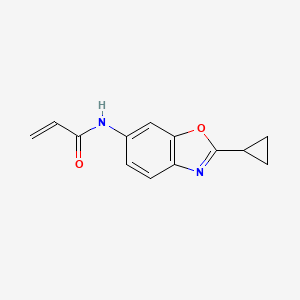

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)
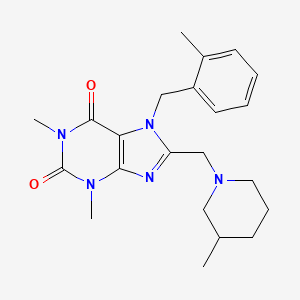
![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)
